5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
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Overview
Description
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide, also known as BMTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that this compound acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been found to enhance the activity of the GABA-A receptor, leading to its anticonvulsant and analgesic effects. Additionally, this compound has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter in the central nervous system. This compound has also been found to increase the release of GABA, leading to its anticonvulsant and analgesic effects. Additionally, this compound has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity for its target receptors. However, this compound has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide. One potential area of research is the development of new derivatives of this compound with improved properties such as increased water solubility and longer half-life. Additionally, this compound could be studied for its potential role in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, this compound could be studied for its potential role in the treatment of other types of cancer.
Synthesis Methods
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with 4-methylphenylamine. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using column chromatography. The yield of the synthesis method is approximately 60%.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been studied for its potential role in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, this compound has been found to exhibit anticancer properties and has been studied for its potential role in cancer therapy.
properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNIWOLDFQUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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